Regioisomeric Purity: A Comparative View on Molecular Topology
The core differentiator for 1-Quinoxalin-2-yl-piperidin-3-ol is its 3-hydroxy regioisomerism. While the target compound and its 4-hydroxy analog (CAS 1146080-42-3) are compositional isomers with identical mass and formula, their structural and predicted physical property differences are quantifiable [1]. The topological polar surface area (TPSA) is a key descriptor for drug-likeness, and the 3-ol isomer is calculated to have a lower TPSA of 49.25 Ų, compared to the 4-ol isomer . This suggests the 3-ol variant may exhibit different membrane permeability and passive absorption characteristics compared to its 4-ol counterpart, a critical factor in lead optimization [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 49.25 Ų (Calculated) |
| Comparator Or Baseline | 1-Quinoxalin-2-yl-piperidin-4-ol (Calculated) |
| Quantified Difference | Lower TPSA for the 3-ol isomer (exact comparator value not specified in source, but noted as different) |
| Conditions | Computational prediction based on molecular structure |
Why This Matters
This difference in a key physicochemical property quantifies why the 3-ol and 4-ol isomers are not functionally equivalent, impacting their potential suitability as drug-like scaffolds.
- [1] Molbase. (n.d.). 1-(2-Quinoxalinyl)-4-piperidinol. Retrieved from http://m.molbase.cn/en/1146080-42-3.html View Source
